N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide
Description
N-Cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a pentyloxy group at the 4-position and a sulfonamide moiety at the 1-position. The sulfonamide nitrogen is further functionalized with a cyclohexyl group. Key features include:
- Pentyloxy chain: A lipophilic alkoxy group that may enhance membrane permeability or modulate solubility.
- Cyclohexyl group: Introduces steric bulk and hydrophobicity, which could influence binding interactions.
Properties
Molecular Formula |
C21H29NO3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H29NO3S/c1-2-3-9-16-25-20-14-15-21(19-13-8-7-12-18(19)20)26(23,24)22-17-10-5-4-6-11-17/h7-8,12-15,17,22H,2-6,9-11,16H2,1H3 |
InChI Key |
HAVQCMMUYOQIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Derivatization: The naphthalene ring is first functionalized with a pentyloxy group through an etherification reaction.
Sulfonation: The functionalized naphthalene undergoes sulfonation to introduce the sulfonamide group.
Cyclohexylamine Addition: Finally, cyclohexylamine is reacted with the sulfonated naphthalene derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yields and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of amines or alcohols.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide group.
Receptor Binding: May interact with specific biological receptors.
Medicine:
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the compound may interfere with specific signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The naphthalene core in the target compound and ’s analog contrasts with the thiophene ring in ’s compound. Naphthalene’s extended π-system may enhance stability and stacking interactions compared to thiophene’s smaller, sulfur-containing ring.
- Substituent Effects: Pentyloxy vs. Nitro Group (): The electron-withdrawing nitro group in ’s compound may increase acidity of the sulfonamide NH compared to the electron-donating pentyloxy group in the target compound.
- Stereochemistry : ’s compound exhibits 99% stereopurity ([α]D20 +2.5), suggesting chiral centers influence its activity. The target compound’s stereochemical configuration (if any) remains unconfirmed.
2.2. Hydrogen Bonding and Crystal Packing
- ’s Compound : Exhibits intramolecular N–H⋯O hydrogen bonds between the amine and nitro groups, stabilizing its conformation. Intermolecular N–H⋯O interactions involving sulfonamide SO2 groups further influence crystal packing .
- The pentyloxy chain may introduce steric hindrance, altering packing efficiency compared to ’s nitroanilino substituent.
2.3. Analytical Characterization
- NMR and MS : ’s compound was characterized via 1H/13C NMR and ESI-MS, with distinct shifts for methoxyphenyl (δ ~3.8 ppm for OCH3) and naphthalene protons . The target compound’s pentyloxy group would show characteristic triplet signals for CH2O (δ ~3.5–4.0 ppm) and alkyl chain protons (δ ~1.2–1.8 ppm).
- X-ray Diffraction () : Resolved disorder in the nitro group (occupancy 0.578 vs. 0.422) highlights conformational flexibility. Similar analyses for the target compound could reveal pentyloxy chain conformations or cyclohexyl group orientation .
Biological Activity
N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide (referred to as "the compound" hereafter) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a cyclohexyl group, a pentyloxy group, and a sulfonamide functional group. This unique structure contributes to its diverse biological activities.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamide compounds are known to inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis. This mechanism is crucial for their antibacterial properties.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, influencing cellular processes such as apoptosis and inflammation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have shown that similar sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with folate metabolism.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sulfonamides, including the compound, revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics like penicillin and tetracycline, suggesting a promising alternative for treating resistant strains.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 8 | Tetracycline | 16 |
| Staphylococcus aureus | 4 | Penicillin | 32 |
Study 2: Anti-inflammatory Effects
In a controlled experiment using murine models of inflammation, the compound was administered at varying doses. Results indicated a dose-dependent reduction in paw edema induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.
| Treatment Group | Paw Edema (mm) | Histological Score (0-3) |
|---|---|---|
| Control | 5.2 | 3 |
| Low Dose (10 mg/kg) | 3.8 | 2 |
| High Dose (50 mg/kg) | 2.1 | 1 |
Toxicology and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. In animal studies, no significant adverse effects were observed at therapeutic doses. Long-term studies are recommended to further elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
